molecular formula C9H10ClN5 B11712689 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole

1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole

Cat. No.: B11712689
M. Wt: 223.66 g/mol
InChI Key: NXXNMBPVFUSKQK-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the reaction of 1,2,4-triazole with benzyl chloride and hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group, in particular, offers additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

(2-benzyl-5-chloro-1,2,4-triazol-3-yl)hydrazine

InChI

InChI=1S/C9H10ClN5/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13,14)

InChI Key

NXXNMBPVFUSKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)NN

Origin of Product

United States

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